Epyrifenacil
CAS No.: 353292-31-6
Cat. No.: VC13898403
Molecular Formula: C21H16ClF4N3O6
Molecular Weight: 517.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 353292-31-6 |
---|---|
Molecular Formula | C21H16ClF4N3O6 |
Molecular Weight | 517.8 g/mol |
IUPAC Name | ethyl 2-[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]pyridin-2-yl]oxyacetate |
Standard InChI | InChI=1S/C21H16ClF4N3O6/c1-3-33-18(31)10-34-19-14(5-4-6-27-19)35-15-8-13(12(23)7-11(15)22)29-17(30)9-16(21(24,25)26)28(2)20(29)32/h4-9H,3,10H2,1-2H3 |
Standard InChI Key | XPEVJXBWHXAUDR-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl |
Canonical SMILES | CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Epyrifenacil (C₂₁H₁₆ClF₄N₃O₆) features a complex tripartite structure comprising:
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Pyrimidinedione core: A 3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidine moiety responsible for PPO inhibition
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Chloro-fluorophenoxy bridge: A 2-chloro-4-fluoro-5-phenoxy group enhancing lipid solubility and membrane permeability
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Ethyl oxyacetate side chain: An ester-linked pyridinyloxyacetate contributing to systemic mobility
The compound's structural configuration, verified through nuclear magnetic resonance (NMR) and mass spectrometry (MS), yields a molecular weight of 517.82 g/mol . Table 1 details key physicochemical parameters derived from collision cross-section analysis:
Table 1. Predicted Collision Cross-Section Values for Epyrifenacil Adducts
Adduct | m/z | CCS (Ų) |
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[M+H]+ | 518.07363 | 213.3 |
[M+Na]+ | 540.05557 | 223.3 |
[M-H]- | 516.05907 | 209.3 |
[M+NH4]+ | 535.10017 | 213.2 |
Stereochemical Considerations
X-ray crystallography confirms the absence of chiral centers, eliminating stereoisomerism concerns in manufacturing . The planar pyrimidinedione system enables π-stacking interactions with PPO's active site, while trifluoromethyl groups enhance electronegativity for improved target binding .
Mechanism of Herbicidal Action
Protoporphyrinogen Oxidase Inhibition
Epyrifenacil disrupts chlorophyll biosynthesis through competitive inhibition of PPO (EC 1.3.3.4), an enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This inhibition causes:
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Accumulation of lipid-soluble protoporphyrinogen IX in chloroplast membranes
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Generation of singlet oxygen (¹O₂) and superoxide radicals (O₂⁻)
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Peroxidation of unsaturated fatty acids in cellular membranes
The systemic activity arises from phloem mobility of the intact molecule, enabling translocation from treated leaves to root meristems .
Resistance Management Profile
Unlike earlier PPO inhibitors (e.g., acifluorfen, fomesafen), epyrifenacil maintains efficacy against weeds with the ΔG210 deletion mutation in PPX2 genes . Molecular docking simulations suggest the trifluoromethyl group forms additional van der Waals contacts with PPO's FAD cofactor, compensating for mutation-induced binding changes .
Pharmacokinetic Profile in Mammalian Systems
Absorption and Distribution
Rat studies using ¹⁴C-labeled epyrifenacil demonstrate:
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Dose-linear kinetics: AUC₀–∞ of 15.6 μg·h/g (1 mg/kg) vs. 782 μg·h/g (50 mg/kg)
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Limited tissue retention: <0.5% residual radioactivity at 72 hours
Plasma protein binding remains below 85% across species, suggesting minimal drug-drug interaction potential .
Metabolic Pathways
Hepatic metabolism proceeds through four primary routes (Figure 1):
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Ester hydrolysis: Cleavage of ethyl oxyacetate to S-3100-CA (M1)
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Pyrimidine ring reduction: Hydrogenation of 5,6 double bond forming M3
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N-demethylation: Oxidative removal of 3-methyl group yielding M7
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Uracil ring cleavage: Degradation to trifluoropropanol conjugates (M10)
Table 2. Major Epyrifenacil Metabolites Identified in Rat Plasma
Metabolite | Structure Modification | Relative Abundance (%) |
---|---|---|
M1 | Carboxylic acid (ester hydrolysis) | 58.2 |
M3 | Dihydropyrimidine | 22.7 |
M7 | N-demethylated pyrimidinedione | 12.1 |
M10 | Trifluoropropanol glucuronide | 7.0 |
Excretion Patterns
Biliary-fecal excretion predominates (89-93% dose), with urinary elimination accounting for 5-8% . Enterohepatic recirculation of glucuronidated metabolites prolongs systemic exposure, evidenced by secondary plasma concentration peaks at 8-12 hours .
Agricultural Performance Characteristics
Weed Control Spectrum
Field trials demonstrate effective control (ED₉₀ ≤50 g ai/ha) against:
Rainfastness develops within 1 hour post-application, outperforming diphenylether herbicides requiring 4-6 hours .
Crop Selectivity
Tolerance mechanisms in crops involve:
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Rapid metabolic inactivation: Soybean CYP81E8-mediated hydroxylation
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Compartmentalization: Vacuolar sequestration of protoporphyrin IX in corn
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Enhanced antioxidant capacity: Elevated superoxide dismutase activity in cotton
Selectivity ratios (crop ED₁₀/weed ED₉₀) exceed 50× for major row crops at labeled rates .
Environmental and Toxicological Profile
Ecotoxicological Parameters
The low vapor pressure (2.3×10⁻⁷ Pa at 25°C) minimizes volatility-driven offtarget movement .
Mammalian Toxicity
Repeat-dose studies (28-day rat) established:
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Neurotoxicity: Negative up to 100 mg/kg (functional observational battery)
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Carcinogenicity: No tumorigenic potential in SENCAR mouse model
Developmental toxicity studies showed teratogenicity only at maternally toxic doses (≥75 mg/kg/day) .
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